Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate
Overview
Description
Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the methoxyphenyl and methylsulfonyl groups in the structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate typically involves the reaction of alanine derivatives with methoxyphenyl and methylsulfonyl reagents. A common synthetic route might include:
Starting Materials: Alanine, 4-methoxyphenylamine, and methylsulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: Alanine is first protected to prevent unwanted side reactions. The protected alanine is then reacted with 4-methoxyphenylamine to form an intermediate, which is subsequently treated with methylsulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for antimicrobial and anti-inflammatory properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting their activity. The methoxyphenyl group could facilitate binding to hydrophobic pockets, while the sulfonyl group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)glycinate
- Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)valinate
Uniqueness
Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
methyl 2-(4-methoxy-N-methylsulfonylanilino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-9(12(14)18-3)13(19(4,15)16)10-5-7-11(17-2)8-6-10/h5-9H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLJLYBKFRCWCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(C1=CC=C(C=C1)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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